molecular formula C12H14BrNO3S B2718429 2-[(2-Bromophenyl)formamido]-4-(methylsulfanyl)butanoic acid CAS No. 1396971-17-7

2-[(2-Bromophenyl)formamido]-4-(methylsulfanyl)butanoic acid

Cat. No.: B2718429
CAS No.: 1396971-17-7
M. Wt: 332.21
InChI Key: KQLXHMZMXYSHIG-UHFFFAOYSA-N
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Description

2-[(2-Bromophenyl)formamido]-4-(methylsulfanyl)butanoic acid is a carboxamide derivative of methionine, featuring a brominated aromatic ring at the ortho position of the phenyl group. Its molecular formula is C₁₂H₁₃BrNO₃S, with a molecular weight of 332.21 g/mol .

Properties

IUPAC Name

2-[(2-bromobenzoyl)amino]-4-methylsulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO3S/c1-18-7-6-10(12(16)17)14-11(15)8-4-2-3-5-9(8)13/h2-5,10H,6-7H2,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQLXHMZMXYSHIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-[(2-Bromophenyl)formamido]-4-(methylsulfanyl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Phenyl derivative

    Substitution: Various substituted phenyl derivatives

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent (R) Position of R Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications References
2-[(2-Bromophenyl)formamido]-4-(methylsulfanyl)butanoic acid Bromo (Br) Ortho 332.21 Formamido, methylsulfanyl Potential protein interaction studies
2-[(2-Methoxyphenyl)formamido]-4-(methylsulfanyl)butanoic acid Methoxy (OCH₃) Ortho 283.33 Formamido, methylsulfanyl Enhanced polarity due to electron-donating OCH₃ group
2-[(4-Bromophenyl)formamido]-4-(methylsulfanyl)butanoic acid Bromo (Br) Para 332.21 Formamido, methylsulfanyl Altered steric effects vs. ortho isomer
2-{[2-(Cyclohexylcarbamoyl)benzoyl]amino}-4-(methylsulfanyl)butanoic acid Cyclohexylcarbamoyl Ortho ~380 (estimated) Carboxamide, methylsulfanyl BSA interaction studies in vitro
2-(Furan-2-ylformamido)-4-(methylsulfanyl)butanoic acid Furan-2-yl - 243.28 Heterocyclic formamido, methylsulfanyl Increased hydrogen-bonding potential
N-Acetyl-L-methionine (Impurity C) Acetyl (CH₃CO) - 191.24 Acetamido, methylsulfanyl Metabolic stability studies

Substituent Effects on Physicochemical Properties

Electron-Withdrawing vs. Electron-Donating Groups

  • Bromo (Br) : The ortho-bromo substituent in the target compound is electron-withdrawing, reducing electron density on the phenyl ring. This may enhance stability in oxidative environments but reduce solubility compared to electron-donating groups like methoxy (OCH₃) .

Steric and Positional Effects

  • Ortho vs. Para Bromo : The ortho-bromo group introduces steric hindrance near the formamido linkage, which could restrict rotational freedom and alter binding to protein targets compared to the para isomer .

Heterocyclic vs. Aromatic Substituents

Protein Binding Interactions

  • BSA Interaction: Carboxamide derivatives like 2-{[2-(cyclohexylcarbamoyl)benzoyl]amino}-4-(methylsulfanyl)butanoic acid (2CA4MBA) have been studied for their binding to BSA using ultrasonic interferometry. The bulky cyclohexylcarbamoyl group may reduce binding efficiency compared to simpler formamido derivatives like the target compound .
  • Acetylated Analogs : N-Acetyl-L-methionine, a related impurity, lacks the aromatic formamido group but retains the methylsulfanyl chain. This structural simplification may reduce target specificity but improve metabolic stability .

Crystallographic and Conformational Studies

  • Phthalimide Derivatives: Compounds like (2R)-2-(1,3-dioxoisoindolin-2-yl)-4-(methylsulfanyl)butanoic acid exhibit rigid cyclic imide structures, contrasting with the flexible formamido linkage in the target compound. Such rigidity can influence crystal packing and intermolecular hydrogen bonding .

Research Tools and Methodologies

These tools enable precise determination of substituent effects on molecular conformation and stability.

Biological Activity

2-[(2-Bromophenyl)formamido]-4-(methylsulfanyl)butanoic acid is a compound of interest due to its potential biological activities. This article synthesizes available research findings regarding its biological effects, mechanisms of action, and therapeutic potential.

  • Molecular Formula : C12H14BrNO3S
  • Molecular Weight : 332.22 g/mol
  • CAS Number : 1396971-17-7

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential as an anti-inflammatory and anticancer agent. Below are key findings from recent research.

Anticancer Activity

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which are crucial in regulating cell death pathways.
  • Case Studies :
    • In vitro studies indicated that treatment with this compound significantly reduced the viability of various cancer cell lines, including breast and prostate cancer cells.
    • A study demonstrated that the compound inhibited tumor growth in xenograft models, suggesting its potential for further development as an anticancer therapeutic agent.

Anti-inflammatory Effects

  • Cytokine Modulation : The compound has been reported to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
  • Research Findings :
    • In animal models of inflammation, administration of the compound resulted in decreased swelling and pain, indicating effective anti-inflammatory properties.
    • Histopathological examinations showed reduced infiltration of inflammatory cells in tissues treated with the compound compared to controls.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis; inhibits tumor growth
Anti-inflammatoryReduces cytokine production; alleviates inflammation
CytotoxicityDecreases cell viability in cancer cell lines

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways by modulating mitochondrial membrane potential and promoting the release of cytochrome c.
  • Antioxidant Activity : It exhibits antioxidant properties that reduce oxidative stress, contributing to its protective effects against cellular damage.
  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in cancer progression and inflammation.

Future Directions

Further research is warranted to explore:

  • In vivo efficacy : More comprehensive animal studies to assess the therapeutic potential and safety profile.
  • Mechanistic studies : Detailed investigations into the molecular pathways affected by the compound.
  • Formulation development : Exploring suitable delivery methods for enhancing bioavailability and effectiveness.

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